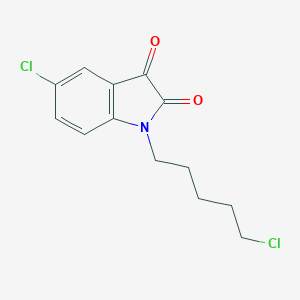
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione, also known as CP47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP47,497 has been used to study the CB1 receptor and its role in various physiological and pathological processes.
Mécanisme D'action
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. CB1 receptor activation by 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. CB1 receptor activation also leads to the modulation of ion channels and the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and effects on addiction and reward pathways. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potency and selectivity for the CB1 receptor, which allows for the study of specific CB1 receptor-mediated effects. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also stable and can be easily synthesized in large quantities. The limitations of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potential for off-target effects, which can complicate the interpretation of results. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also a synthetic compound and may not fully replicate the effects of endogenous cannabinoids.
Orientations Futures
There are several future directions for research on 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione and the CB1 receptor. One direction is the development of new drugs that target the CB1 receptor for the treatment of pain, inflammation, anxiety, and addiction. Another direction is the investigation of the role of the CB1 receptor in the regulation of appetite and metabolism. The development of CB1 receptor modulators that do not produce the psychoactive effects of THC is also an area of active research. Finally, the investigation of the role of the CB1 receptor in the immune system and in the development of cancer is an area of emerging interest.
Méthodes De Synthèse
The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione involves several steps, including the reaction of 1,5-dichloropentane with 3-methyl-2-cyclohexen-1-one to form 5-chloro-3-methyl-2-cyclohexen-1-one. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione. The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is challenging and requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been used extensively in scientific research to study the CB1 receptor and its physiological and pathological functions. It has been used to investigate the role of the CB1 receptor in pain, inflammation, anxiety, and addiction. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been used to study the pharmacology of the CB1 receptor and to develop new drugs that target this receptor.
Propriétés
Formule moléculaire |
C13H13Cl2NO2 |
|---|---|
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
5-chloro-1-(5-chloropentyl)indole-2,3-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c14-6-2-1-3-7-16-11-5-4-9(15)8-10(11)12(17)13(16)18/h4-5,8H,1-3,6-7H2 |
Clé InChI |
BEINLNBKCVURDQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)

